molecular formula C24H18N2O7S2 B4072292 N,N'-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide

N,N'-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide

Cat. No.: B4072292
M. Wt: 510.5 g/mol
InChI Key: RJYXHZKHSGGGQN-UHFFFAOYSA-N
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Description

N,N’-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide: is an organic compound that belongs to the class of dibenzofurans This compound is characterized by the presence of two hydroxyphenyl groups and two sulfonamide groups attached to the dibenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide typically involves the following steps:

    Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives in the presence of a suitable catalyst.

    Introduction of Hydroxyphenyl Groups: The hydroxyphenyl groups are introduced through electrophilic aromatic substitution reactions using phenol derivatives.

    Sulfonamide Formation: The sulfonamide groups are introduced by reacting the intermediate compound with sulfonyl chlorides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalytic Cyclization: Using a metal catalyst to facilitate the cyclization of biphenyl derivatives.

    Electrophilic Substitution: Employing phenol derivatives in the presence of a strong acid to introduce hydroxyphenyl groups.

    Sulfonamide Formation: Reacting the intermediate with sulfonyl chlorides in the presence of a base such as sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl groups can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide groups can be reduced to amine derivatives.

    Substitution: The hydroxyphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides and amines are employed in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N,N’-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide involves its interaction with specific molecular targets. The hydroxyphenyl groups can form hydrogen bonds with target proteins, while the sulfonamide groups can interact with active sites of enzymes, leading to inhibition of enzyme activity. The compound’s unique structure allows it to modulate various biochemical pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound without hydroxyphenyl and sulfonamide groups.

    N,N’-bis(4-hydroxyphenyl)dibenzo[b,d]thiophene-2,8-disulfonamide: A similar compound with a thiophene core instead of a furan core.

    4,4’-dihydroxybiphenyl: A simpler compound with two hydroxyphenyl groups attached to a biphenyl core.

Uniqueness

N,N’-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide is unique due to the presence of both hydroxyphenyl and sulfonamide groups on the dibenzofuran core

Properties

IUPAC Name

2-N,8-N-bis(4-hydroxyphenyl)dibenzofuran-2,8-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O7S2/c27-17-5-1-15(2-6-17)25-34(29,30)19-9-11-23-21(13-19)22-14-20(10-12-24(22)33-23)35(31,32)26-16-3-7-18(28)8-4-16/h1-14,25-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYXHZKHSGGGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide
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N,N'-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide
Reactant of Route 3
N,N'-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide
Reactant of Route 4
N,N'-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide
Reactant of Route 5
N,N'-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide
Reactant of Route 6
N,N'-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide

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